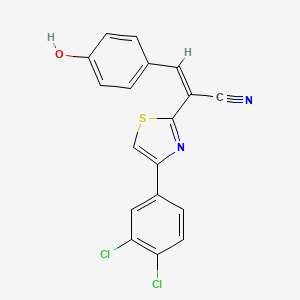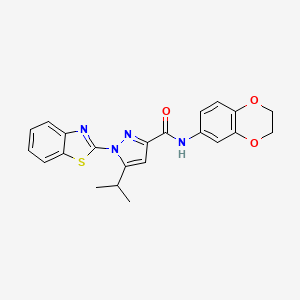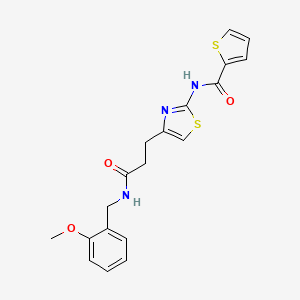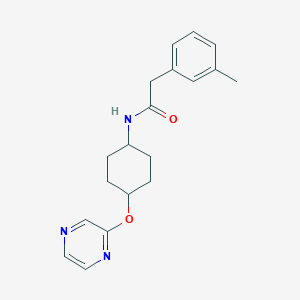![molecular formula C20H26O4S2 B2979265 (3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane CAS No. 339011-16-4](/img/structure/B2979265.png)
(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane: is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a propyl chain, which is further connected to a phenyl ring with a lambda6 sulfur atom. The presence of tert-butyl and benzyl groups adds to its chemical diversity, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-(Tert-butyl)benzyl chloride: This can be achieved by reacting 4-(tert-butyl)toluene with chlorine gas under UV light.
Formation of 4-(Tert-butyl)benzyl sulfonyl chloride: The benzyl chloride is then reacted with sulfur dioxide and chlorine in the presence of a catalyst to form the sulfonyl chloride.
Synthesis of the final compound: The sulfonyl chloride is reacted with 3-mercaptopropyl phenyl sulfide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane: undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and benzyl groups may enhance the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets.
Comparación Con Compuestos Similares
(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane: can be compared with other sulfonyl-containing compounds such as:
Methanesulfonyl chloride: A simpler sulfonyl compound used in organic synthesis.
Benzenesulfonyl chloride: Another sulfonyl compound with a simpler structure.
Tosyl chloride:
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[3-(benzenesulfonyl)propylsulfonylmethyl]-4-tert-butylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S2/c1-20(2,3)18-12-10-17(11-13-18)16-25(21,22)14-7-15-26(23,24)19-8-5-4-6-9-19/h4-6,8-13H,7,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHRGIJJKYUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)
![4-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2979189.png)


![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B2979201.png)
![N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2979203.png)
![5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2979204.png)

